molecular formula C23H24O6 B1665192 Dimethylcurcumin CAS No. 52328-98-0

Dimethylcurcumin

Katalognummer: B1665192
CAS-Nummer: 52328-98-0
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: ZMGUKFHHNQMKJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Dimethoxycurcumin kann über verschiedene synthetische Routen hergestellt werden. Ein gängiges Verfahren beinhaltet die Kondensation von Vanillin mit Aceton in Gegenwart einer Base, gefolgt von der Methylierung des resultierenden Produkts . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer starken Base wie Natriumhydroxid oder Kaliumhydroxid, und der Methylierungsschritt wird oft mit Methyliodid oder Dimethylsulfat durchgeführt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Dimethoxycurcumin beinhaltet ähnliche synthetische Routen, jedoch in größerem Maßstab. Das Verfahren wird für höhere Ausbeuten und Reinheit optimiert, wobei oft fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt werden . Die Skalierbarkeit des Syntheseprozesses macht es für die kommerzielle Produktion und Anwendung in verschiedenen Industrien geeignet.

Wissenschaftliche Forschungsanwendungen

Introduction to Dimethylcurcumin

This compound (DiMC) is a synthetic derivative of curcumin, renowned for its enhanced bioavailability and therapeutic potential compared to its parent compound. This compound has garnered significant attention in the scientific community due to its diverse applications, particularly in oncology, where it exhibits promising anticancer properties. The following sections will explore the various applications of this compound, focusing on its mechanisms of action, pharmacokinetics, and case studies that illustrate its efficacy.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various types of cancer. Its mechanisms include:

  • Induction of Apoptosis : DiMC has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors. For instance, studies indicate that DiMC can significantly inhibit the proliferation of breast cancer cells (MCF-7) and induce cell cycle arrest .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that DiMC effectively reduced tumor volume in models bearing human breast cancer when compared to curcumin. Notably, lower doses of DiMC resulted in greater tumor reduction than higher doses of curcumin .
  • Targeting Androgen Receptors : DiMC enhances androgen receptor degradation, making it a potential treatment for prostate cancer. It has shown efficacy against castration-resistant prostate cancer by inhibiting cell proliferation and promoting apoptosis .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that are beneficial in treating conditions such as rheumatoid arthritis (RA). Research indicates that encapsulated DiMC can regulate inflammatory responses in active RA patients, addressing the challenges posed by curcumin's low solubility and rapid elimination .

Neuroprotective Effects

Emerging studies suggest that DiMC may offer neuroprotective benefits. Its antioxidant properties help mitigate oxidative stress, which is implicated in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .

Cardiovascular Health

This compound has also been investigated for its cardiovascular protective effects. By modulating lipid profiles and reducing inflammation, DiMC may contribute to improved heart health and reduced risk factors associated with cardiovascular diseases .

Pharmacokinetics

This compound demonstrates superior pharmacokinetic properties compared to curcumin:

  • Enhanced Bioavailability : The methylation process improves the stability and absorption of DiMC, leading to higher systemic availability after administration .
  • Metabolic Stability : Studies reveal that DiMC is more resistant to phase II metabolism than curcumin, allowing it to remain active longer within the body .

The following table summarizes key pharmacokinetic characteristics:

CharacteristicCurcuminThis compound
BioavailabilityLowHigh
Metabolic StabilityLowHigh
Clearance RateFasterSlower
Induction of ApoptosisModerateStrong

Case Study 1: Breast Cancer Treatment

A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that DiMC not only induced cytotoxicity but also increased reactive oxygen species (ROS) levels, leading to enhanced pro-oxidative effects similar to curcumin but with greater potency .

Case Study 2: Prostate Cancer Management

In research focusing on prostate cancer, DiMC was found to significantly reduce tumor growth in xenograft models. The compound's ability to enhance androgen receptor degradation was crucial for its effectiveness against castration-resistant variants .

Case Study 3: Rheumatoid Arthritis

A clinical trial involving active RA patients demonstrated that liposomal formulations of this compound effectively regulated inflammatory markers and improved patient outcomes by overcoming the limitations associated with traditional curcumin therapies .

Wirkmechanismus

The mechanism of action of dimethoxycurcumin involves multiple molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Dimethoxycurcumin wird mit anderen Curcumin-Analoga verglichen, wie z. B.:

    Curcumin: Die Stammverbindung mit gut dokumentierten biologischen Aktivitäten, aber eingeschränkt durch schlechte Bioverfügbarkeit und metabolische Stabilität.

    Demethoxycurcumin: Fehlt eine Methoxygruppe und zeigt ähnliche, aber leicht unterschiedliche biologische Aktivitäten.

    Bisdemethoxycurcumin: Fehlen beide Methoxygruppen und hat unterschiedliche chemische und biologische Eigenschaften.

    Tetrahydrocurcumin: Ein reduziertes Derivat mit erhöhter Stabilität und unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit von Dimethoxycurcumin: Dimethoxycurcumin zeichnet sich durch seine verbesserte metabolische Stabilität und Bioverfügbarkeit im Vergleich zu Curcumin aus. Seine einzigartige chemische Struktur ermöglicht eine bessere Interaktion mit biologischen Zielen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht.

Biologische Aktivität

Dimethylcurcumin (DMC), a synthetic derivative of curcumin, has gained attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory responses. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and clinical implications.

Chemical Structure and Synthesis

This compound is characterized by the addition of two methyl groups at specific positions on the curcumin molecule. This modification enhances its stability and biological activity compared to natural curcumin. The synthesis of DMC typically involves the methylation of curcumin's hydroxyl groups, resulting in improved solubility and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:

  • Breast Cancer : DMC has shown enhanced cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. Studies suggest that DMC induces apoptosis through mitochondrial pathways and autophagy mechanisms .
  • Colon Cancer : In HCT-116 colon cancer cells, DMC demonstrated potent growth inhibition with an IC50 value of approximately 3.1 μM .
  • Lung Cancer : The A549 lung cancer cell line also responded positively to DMC treatment, showcasing its broad-spectrum anticancer potential .

The mechanisms underlying the anticancer effects of this compound include:

  • Reactive Oxygen Species (ROS) Production : DMC promotes ROS generation, leading to oxidative stress that triggers apoptosis in cancer cells .
  • Androgen Receptor Degradation : As a novel anti-androgen, DMC enhances the degradation of androgen receptors, which is particularly relevant in prostate cancer treatment .
  • Inhibition of NF-κB : DMC inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. This effect is mediated through covalent adduction to IKKβ, an upstream kinase .

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties:

  • NF-κB Inhibition : In RAW264.7 macrophage cells, DMC significantly inhibited NF-κB activation with an IC50 value lower than that of curcumin, indicating its potential as an anti-inflammatory agent .
  • Cyclooxygenase-2 (COX-2) Expression : While less potent than curcumin in inhibiting COX-2 expression, DMC still demonstrates anti-inflammatory effects at higher concentrations .

Case Studies

Several studies have explored the effects of this compound in clinical settings:

  • Prostate Cancer Study : A clinical trial involving patients with castrate-recurrent prostate cancer showed that DMC (ASC-J9) effectively reduced tumor size and improved patient outcomes by targeting androgen receptor pathways .
  • Breast Cancer Models : In vivo studies using mouse models indicated that DMC administration led to significant tumor regression in breast cancer xenografts, supporting its therapeutic potential .

Comparative Analysis of Biological Activities

Activity TypeThis compoundCurcuminNotes
Anticancer ActivityHighModerateEnhanced ROS production and apoptosis induction
Anti-inflammatoryModerateHighEffective but requires higher doses than curcumin
Androgen Receptor DegradationHighNot ApplicableNovel mechanism for prostate cancer treatment

Eigenschaften

IUPAC Name

1,7-bis(3,4-dimethoxyphenyl)-5-hydroxyhepta-1,4,6-trien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGUKFHHNQMKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethylcurcumin
Reactant of Route 2
Reactant of Route 2
Dimethylcurcumin
Reactant of Route 3
Reactant of Route 3
Dimethylcurcumin
Reactant of Route 4
Reactant of Route 4
Dimethylcurcumin
Reactant of Route 5
Reactant of Route 5
Dimethylcurcumin
Reactant of Route 6
Reactant of Route 6
Dimethylcurcumin
Customer
Q & A

Q1: What is the primary target of ASC-J9 and how does it exert its effects?

A1: ASC-J9 primarily targets the androgen receptor (AR) [, , , , , , , , , , , , , ]. Unlike traditional anti-androgens that compete with androgens for AR binding, ASC-J9 enhances AR degradation [, , ]. This leads to the downregulation of AR signaling pathways, impacting various downstream processes involved in prostate cancer, BPH, and other AR-related diseases [, , , , , , , , , , , , , ].

Q2: How does ASC-J9's mechanism of action differ from that of traditional anti-androgens like Casodex or MDV3100?

A2: Unlike Casodex or MDV3100, which antagonize AR by competing with androgens, ASC-J9 enhances AR degradation, leading to a more profound suppression of AR signaling [, ]. Studies have shown that Casodex and MDV3100 can actually promote prostate cancer metastasis through alternative pathways, whereas ASC-J9 demonstrates anti-metastatic properties [, , ].

Q3: What are the downstream effects of ASC-J9 mediated AR degradation?

A3: ASC-J9's action on AR leads to a cascade of downstream effects, including:

  • Inhibition of prostate cancer cell growth and metastasis [, , , , , , ]
  • Suppression of prostate stromal cell growth in BPH [, ]
  • Reduction of bladder cancer progression []
  • Modulation of inflammatory responses in various diseases [, , , , , ]
  • Accelerated cutaneous wound healing []
  • Enhanced T-cell reconstitution and bone marrow transplant grafting efficacy []

Q4: What is the molecular formula, weight, and spectroscopic data of ASC-J9?

A4: ASC-J9 (Dimethylcurcumin) has the following characteristics:

  • Molecular Weight: 370.4 g/mol [, ]
  • Spectroscopic Data:
    • UV-Vis: λmax (Ethanol) ≈ 420-430 nm [, ]
    • Fluorescence: Excitation/Emission maxima dependent on solvent and concentration []
    • NMR (1H and 13C): Characteristic peaks for curcuminoid structure []

Q5: Is there information available on the material compatibility and stability of ASC-J9 under various conditions?

A5: While the provided research focuses on the biological effects of ASC-J9, limited information is available regarding its material compatibility and stability under various conditions beyond its solubility in different solvents for experimental use [, , ]. Further research is needed to explore these aspects.

Q6: Does ASC-J9 possess any catalytic properties or have applications in catalysis?

A6: The provided research primarily focuses on the biological activities and therapeutic potential of ASC-J9. There is no mention of catalytic properties or applications in the context of these studies.

Q7: Has computational chemistry been used to study ASC-J9?

A7: The provided research focuses mainly on in vitro and in vivo studies. While it mentions the synthesis and structure-activity relationships of ASC-J9 and its analogues, it doesn't delve into specific computational chemistry studies or QSAR models [, ].

Q8: What is known about the stability and formulation strategies for ASC-J9?

A8: While the provided research doesn't specifically address the stability of ASC-J9 under various conditions, it highlights the compound's poor bioavailability when administered alone []. Research suggests that consuming curcuminoids as part of a turmeric matrix, such as in fresh or powdered turmeric, significantly enhances bioavailability compared to isolated curcumin powder []. This suggests that the natural matrix and co-presence of other turmeric compounds might offer stabilizing and bioavailability-enhancing effects.

Q9: Are there any specific formulation strategies being explored to improve ASC-J9's stability, solubility, or bioavailability?

A9: Although the research doesn't mention specific formulation strategies for ASC-J9, one study describes the synthesis of ethylene-carbonate-linked L-valine derivatives of 4,4-Dimethylcurcumin to improve its solubility and potentially enhance cellular uptake and anticancer activity []. This approach might be applicable to ASC-J9 as well. Another study used an electrospun scaffold loaded with ASC-J9 for wound healing, suggesting a potential delivery system for localized application [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.